![molecular formula C15H9F3N4O2 B1394564 5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338653-66-9](/img/structure/B1394564.png)
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylpyridines . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Triazoles are heterocyclic compounds with a five-membered ring containing two carbon and three nitrogen atoms . The molecular structure of similar compounds has been confirmed by techniques such as IR, 1H NMR, 13C NMR, MS, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various transformations. For instance, azides can be cyclized by heating in diphenyl ether to form dihydrofuro .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pyridinium Ionic Liquids
Pyridinium salts, which share structural similarities with the compound , are extensively used to create pyridinium ionic liquids . These ionic liquids have unique properties such as low volatility, high thermal stability, and good conductivity, making them suitable for a variety of applications including green chemistry, electrochemistry, and as solvents for chemical reactions.
Antimicrobial Agents
Compounds with a pyridinyl group have been shown to possess antimicrobial properties . The triazole ring, often found in pharmaceuticals, can interact with enzymes or receptors in microbial cells, leading to potential use in combating bacterial and fungal infections.
Anticancer Activity
The structural components of the compound, particularly the triazole ring, are found in various molecules that exhibit anticancer activity . These compounds can interfere with the replication and repair mechanisms of cancer cells, making them targets for new anticancer drugs.
Antimalarial Agents
Pyridinium compounds have also been explored for their antimalarial properties . The ability of these molecules to inhibit the growth of Plasmodium species, which cause malaria, highlights their potential as antimalarial agents.
Anti-cholinesterase Inhibitors
The compound’s structure suggests potential use as an anti-cholinesterase inhibitor . These inhibitors are crucial in treating diseases like Alzheimer’s, where they help increase the levels of acetylcholine in the brain and thus improve cognitive function.
Materials Science Applications
The pyridinyl and triazole groups are integral in the synthesis of materials with specific electronic and photonic properties . They can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Gene Delivery Systems
Due to the cationic nature of pyridinium salts, they can be used to form complexes with DNA, facilitating gene delivery . This application is significant in gene therapy, where delivering genetic material into cells can treat various genetic disorders.
Neuroprotective Agents
Research has indicated that triazole derivatives can act as neuroprotective agents . They have the potential to protect neuronal cells against damage, which is beneficial in the treatment of neurodegenerative diseases.
Mechanism of Action
Safety and Hazards
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years. They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-pyridin-3-yl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)10-5-1-2-6-11(10)22-13(9-4-3-7-19-8-9)12(14(23)24)20-21-22/h1-8H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBXAJXQNOWTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-3-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



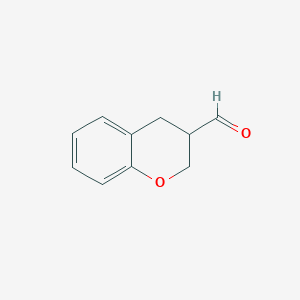

![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)
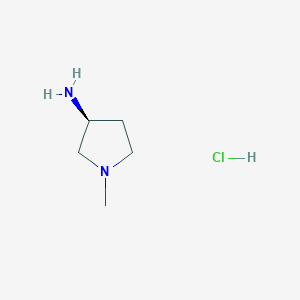
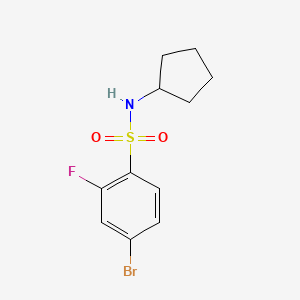


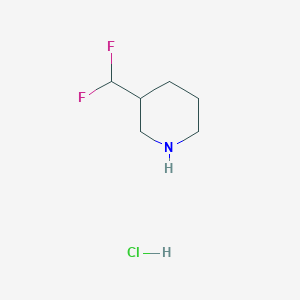

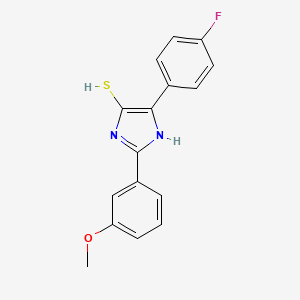
![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
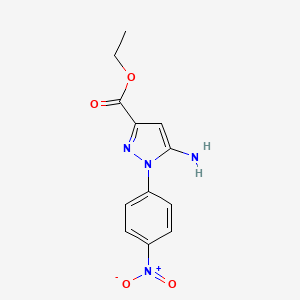
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
